Cotinine-methyl-D3

Übersicht

Beschreibung

Cotinine-methyl-D3 is a deuterium-labeled analog of cotinine, which is the primary metabolite of nicotine. This compound is often used as an internal standard in various analytical methods, particularly in the quantification of nicotine and its metabolites in biological samples. The incorporation of deuterium atoms makes it a stable isotope, which is crucial for accurate and precise measurements in mass spectrometry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Cotinine-methyl-D3 typically involves the deuteration of cotinine. One common method includes the catalytic hydrogenation of cotinine in the presence of deuterium gas. This process replaces the hydrogen atoms with deuterium atoms, resulting in the formation of this compound. The reaction conditions often involve the use of a palladium catalyst under controlled temperature and pressure to ensure complete deuteration.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and advanced purification techniques to achieve high yields and purity. The final product is usually subjected to rigorous quality control measures to ensure its suitability for use as a reference standard in analytical applications.

Analyse Chemischer Reaktionen

Key Synthetic Pathways

Cotinine-methyl-D3 is synthesized through strategic deuterium incorporation at the N-methyl position (Table 1). A validated method involves:

-

Selective Hydrogenation : Nitromethane-d3 is reduced to [methyl-d3]-N-methylhydroxylamine using catalytic hydrogenation .

-

Nitrone Formation : Condensation with 3-pyridinecarboxaldehyde yields [methyl-d3]-α-3-pyridyl-N-methylnitrone .

-

Cycloaddition : Reaction with methyl acrylate produces isoxazolidine intermediates, followed by hydrogenolysis to yield this compound .

Table 1: Synthetic Intermediates and Products

| Step | Reactant | Product | Key Condition |

|---|---|---|---|

| 1 | Nitromethane-d3 | [methyl-d3]-N-methylhydroxylamine | H₂/Pd-C, RT |

| 2 | 3-Pyridinecarboxaldehyde | [methyl-d3]-α-3-pyridyl-N-methylnitrone | Acidic aqueous methanol |

| 3 | Methyl acrylate | Isoxazolidine intermediates | Thermal cycloaddition |

In Vitro Metabolic Pathways

This compound undergoes enzymatic transformations analogous to native cotinine (Figure 1):

-

Hydroxylation : Cytochrome P450 2A6 (CYP2A6) catalyzes C3′-hydroxylation to form trans-3′-hydroxycotinine-d3 .

-

Glucuronidation : UGT2B10 mediates N-glucuronidation at the deuterated methyl group, forming this compound-N-glucuronide .

Figure 1: Major Metabolic Pathways

textThis compound │ ├─ CYP2A6 → trans-3′-Hydroxycotinine-d3 │ │ │ └─ UGT2B10 → trans-3′-Hydroxycotinine-d3-O-glucuronide │ └─ UGT2B10 → this compound-N-glucuronide

Kinetic Isotope Effects (KIE)

Deuterium substitution reduces metabolic clearance by 15–20% compared to non-deuterated cotinine, attributed to slowed C-H(D) bond cleavage during hydroxylation .

Quantitative Performance

This compound serves as an internal standard for precise quantification of nicotine metabolites in biological matrices (Table 2) :

Table 2: LC-MS/MS Parameters for this compound

| Parameter | Value | Source |

|---|---|---|

| Column | C18 (50 × 2.1 mm, 1.7 µm) | |

| Mobile Phase | Acetonitrile/0.1% HCOOH (65:35) | |

| Retention Time | 1.72 min | |

| Precursor Ion (m/z) | 179.118 → 84.081 | |

| Collision Energy | 15 eV | |

| LOD (Urine) | 0.2 ng/mL |

Recovery and Precision

-

Extraction Recovery : 72–101% in urine using Oasis HLB solid-phase extraction .

-

Intraday Precision : ≤5.8% RSD for cotinine-d3 and its glucuronides .

pH-Dependent Degradation

This compound remains stable across pH 2–12 but undergoes ring-opening in strongly alkaline conditions (pH >13) to form N-methyl-4-(3-pyridyl)-4-oxobutanamide-d3 .

Table 3: Stability Profile

| Condition | Half-Life (25°C) | Degradation Product |

|---|---|---|

| pH 7.4 (buffer) | >30 days | None |

| pH 13 (0.1 M NaOH) | 2.5 hours | N-methyl-4-(3-pyridyl)-4-oxobutanamide-d3 |

Research Implications

-

Isotope Dilution Assays : Enables accurate correction for matrix effects in nicotine exposure studies .

-

Enzyme Kinetics : Deuterium labeling elucidates CYP2A6 and UGT2B10 catalytic mechanisms .

-

Thermodynamic Studies : Stable isotope tracing reveals equilibrium dynamics between cotinine and its open-chain tautomer .

This compound’s synthetic accessibility, metabolic fidelity, and analytical robustness make it indispensable for advancing nicotine pharmacokinetic research. Its deuterated methyl group provides a non-perturbing tag for dissecting enzymatic pathways with minimal kinetic interference .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

Cotinine-methyl-D3 serves several critical roles across various research domains:

1. Nicotine Metabolism Studies

- This compound is utilized to trace nicotine metabolism pathways. As a stable isotope-labeled compound, it aids in the precise quantification of nicotine and cotinine levels in biological matrices, enhancing our understanding of nicotine's pharmacokinetics .

2. Biomarker Analysis

- It acts as an internal standard for biomarker analysis, particularly in assessing passive smoking exposure. The compound facilitates accurate urinary cotinine measurements, which are crucial in pediatric health studies and public health research .

3. Smoking Cessation Research

- In clinical trials aimed at smoking cessation, this compound is employed to quantify biomarkers associated with smoking behavior. This application ensures sensitive tracking of smoking-related biomarkers and evaluates the effectiveness of cessation interventions .

4. Toxicological Studies

- The compound is also used in toxicological assessments to evaluate the effects of nicotine and its metabolites on human health. Its ability to provide accurate measurements makes it essential for understanding the health implications of nicotine exposure.

Table 1: Comparison of Pharmacokinetic Properties

| Property | Cotinine | This compound |

|---|---|---|

| Half-life | 16 hours | Varies with deuteration |

| Metabolism | CYP2A6 | Altered by deuteration |

| Excretion | Urine | Urine |

Table 2: Applications of this compound

| Application | Description |

|---|---|

| Nicotine Metabolism Studies | Used as an internal standard for quantifying nicotine and its metabolites in biological samples. |

| Biomarker Analysis | Facilitates accurate assessment of exposure to second-hand smoke through urinary cotinine levels. |

| Smoking Cessation Research | Essential for tracking biomarkers in clinical trials evaluating smoking cessation interventions. |

| Toxicological Studies | Assists in evaluating health impacts related to nicotine exposure through precise measurement techniques. |

Case Studies

Case Study 1: Biomarker Analysis in Pediatric Health

In a study examining the impact of second-hand smoke on children, researchers utilized this compound to measure urinary cotinine levels accurately. The findings indicated significant correlations between exposure levels and respiratory issues among children exposed to passive smoke .

Case Study 2: Smoking Cessation Clinical Trials

A clinical trial investigated the effectiveness of a new smoking cessation drug using this compound as an internal standard. The results demonstrated that participants using the drug had significantly lower cotinine levels compared to those using a placebo, highlighting the compound's role in evaluating therapeutic efficacy .

Wirkmechanismus

Cotinine-methyl-D3, like cotinine, interacts with nicotinic acetylcholine receptors (nAChRs) in the nervous system. It acts as a weak agonist of these receptors, modulating their activity. The compound also influences the Akt/GSK3/synaptophysin pathway, which is involved in synaptic plasticity and memory formation. This pathway’s activation leads to increased synaptic density in brain regions associated with learning and memory .

Vergleich Mit ähnlichen Verbindungen

Cotinine-methyl-D3 is unique due to its deuterium labeling, which provides enhanced stability and precision in analytical measurements. Similar compounds include:

Cotinine: The non-deuterated analog, widely used as a biomarker for nicotine exposure.

3’-Hydroxycotinine: Another metabolite of nicotine, often measured alongside cotinine.

Nornicotine: A minor metabolite of nicotine, also used in nicotine metabolism studies.

Compared to these compounds, this compound offers superior accuracy in quantification due to its stable isotope labeling, making it an invaluable tool in analytical chemistry and biomedical research .

Biologische Aktivität

Cotinine-methyl-D3 is a deuterated form of cotinine, a primary metabolite of nicotine, which has garnered attention in pharmacological and toxicological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacokinetics, effects on health, and potential therapeutic applications.

Pharmacokinetics

Cotinine is primarily metabolized in the liver by cytochrome P450 enzymes, particularly CYP2A6. The introduction of deuterium in this compound alters its metabolic profile, which can be advantageous for tracing studies and understanding nicotine metabolism.

Table 1: Pharmacokinetic Properties of Cotinine and this compound

| Property | Cotinine | This compound |

|---|---|---|

| Half-life | 16 hours | Varies with deuteration |

| Metabolism | CYP2A6 | Altered by deuteration |

| Excretion | Urine | Urine |

Biological Activity and Health Implications

Recent studies have indicated that cotinine may have neuroprotective effects and influence various health outcomes, including mental health disorders. The biological activity of this compound is largely inferred from studies on cotinine itself.

- Neuroprotective Effects : Research has shown that cotinine can exert neuroprotective effects, potentially reducing the risk of neurodegenerative diseases. In animal models, cotinine administration has been linked to improved cognitive function and reduced neuronal damage.

- Mental Health Associations : A study highlighted that higher serum cotinine levels are associated with increased risks of depression and sleep disorders, particularly in females. This suggests a complex interaction between nicotine exposure and mental health outcomes that may also apply to its metabolites like this compound .

Table 2: Association Between Serum Cotinine Levels and Mental Health Disorders

| Disorder | Odds Ratio (95% CI) |

|---|---|

| Depression | 1.08 (1.06-1.10) |

| Trouble Sleeping | 1.05 (1.03-1.07) |

| Diagnostic Sleep Disorder | 1.05 (1.02-1.07) |

Case Studies and Research Findings

Several case studies have investigated the implications of cotinine levels in various populations:

- Cotinine as a Biomarker : Cotinine levels are widely used as biomarkers for tobacco exposure, which is crucial for epidemiological studies assessing the impact of smoking on public health.

- Impact on Cardiovascular Health : Research indicates that elevated cotinine levels may correlate with prehypertension, suggesting a potential cardiovascular risk associated with nicotine exposure .

Eigenschaften

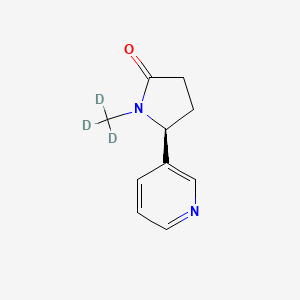

IUPAC Name |

(5S)-5-pyridin-3-yl-1-(trideuteriomethyl)pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c1-12-9(4-5-10(12)13)8-3-2-6-11-7-8/h2-3,6-7,9H,4-5H2,1H3/t9-/m0/s1/i1D3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIKROCXWUNQSPJ-XYFUXNRQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(CCC1=O)C2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1[C@@H](CCC1=O)C2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40493912 | |

| Record name | (5S)-1-(~2~H_3_)Methyl-5-(pyridin-3-yl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40493912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202656-15-3 | |

| Record name | 2-Pyrrolidinone, 1-(methyl-d3)-5-(3-pyridinyl)-, (5S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=202656-15-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (5S)-1-(~2~H_3_)Methyl-5-(pyridin-3-yl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40493912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.